L-Leucine-d3-N-FMOC (methyl-d3)
Overview
Description
L-Leucine-d3-N-FMOC (methyl-d3) is a variant of the amino acid Leucine . It is also known by the synonyms FMOC-L-leucine and FMOC-L-Leu-OH . The isotopic enrichment of this compound is 99 atom % D . It has a molecular weight of 356.44 . This compound is used as a protected amino acid to synthesize isotope-labeled peptides for MS-based protein quantitation .
Synthesis Analysis
L-Leucine-d3-N-FMOC (methyl-d3) is synthesized using isotope-labeled peptides for MS-based protein quantitation . It is a protected amino acid, which means it is used in peptide synthesis to prevent unwanted peptide bond formation .Molecular Structure Analysis
The molecular formula of L-Leucine-d3-N-FMOC (methyl-d3) is CH3CH(CD3)CH2CH(NH-FMOC)COOH . This indicates that it is a complex organic compound with multiple functional groups.Chemical Reactions Analysis
As a protected amino acid, L-Leucine-d3-N-FMOC (methyl-d3) is used in the synthesis of isotope-labeled peptides . The specific chemical reactions involved in this process are not detailed in the available sources.Physical and Chemical Properties Analysis
L-Leucine-d3-N-FMOC (methyl-d3) has a molecular weight of 356.44 . It is stable if stored under recommended conditions .Scientific Research Applications
Synthesis of Non-Proteinogenic Amino Acids
Researchers have developed synthetic strategies for preparing protected methyl esters of non-proteinogenic amino acids, utilizing the FMOC (9-fluorenylmethyloxycarbonyl) group for protection. This method involves the use of reductive amination and oxidation processes, with FMOC-protected amino acids as starting materials, demonstrating the versatility of FMOC-protected leucine derivatives in synthesizing complex amino acids (Temperini et al., 2020).
Peptide Synthesis and Modification
FMOC-L-Leucine has been identified as a distinctive PPARgamma ligand, showcasing unique receptor interaction modes and pharmacological properties. It is utilized in the synthesis of peptides that modulate PPARgamma activity, influencing insulin sensitivity and adipogenesis, indicating its potential in developing therapeutic agents (Rocchi et al., 2001).
Material Science and Nanotechnology
The FMOC group, when attached to amino acids like leucine, is used in the creation of self-assembling nanostructures. These materials are studied for their potential in biomedical applications, such as drug delivery systems and tissue engineering scaffolds. The ability of FMOC-protected amino acids to form hydrogels and nanostructures under physiological conditions is particularly noted (Das et al., 2008).
Characterization and Structural Analysis
Studies involving FMOC-L-Leucine derivatives contribute to our understanding of amino acid dynamics, molecular structures, and the effects of modifications on peptide behavior. Comparative dynamics of leucine methyl groups in FMOC-leucine have been analyzed, providing insights into the molecular behavior of protected amino acids and peptides (Vugmeyster et al., 2010).
Biocompatibility and Functionalization
Functionalization of biomaterials with FMOC-L-Leucine derivatives is explored to enhance biocompatibility and introduce bioactive functionalities. This approach is evident in the modification of cellulose whiskers with L-Leucine amino acid, showcasing the integration of biocompatible materials for various applications (Cateto & Ragauskas, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that l-leucine, a similar compound, has been shown to improve insulin sensitivity in normal, diet-induced glucose intolerance and diabetic db/db mice .
Mode of Action
It is a deuterated form of Fmoc-leucine, which is a selective modulator of PPARγ . Compared to rosiglitazone, Fmoc-leucine has a lower potency to activate PPARγ, but a similar maximum effect .
Biochemical Pathways
It is known that fmoc-leucine, a similar compound, is a selective modulator of pparγ . PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose homeostasis .
Result of Action
It is known that fmoc-leucine, a similar compound, improves insulin sensitivity in normal, diet-induced glucose intolerance and diabetic db/db mice .
Action Environment
It is known that the compound is stable if stored under recommended conditions .
Biochemical Analysis
Biochemical Properties
L-Leucine-d3-N-FMOC (methyl-d3) plays a crucial role in biochemical reactions, particularly in peptide synthesis and protein modification. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme PPARγ, a ligand that can activate PPARγ in different ways, reducing osteoclast differentiation and serving as a therapeutic target in diabetes . The compound’s interactions with these biomolecules are essential for understanding its role in metabolic processes and therapeutic applications.
Cellular Effects
L-Leucine-d3-N-FMOC (methyl-d3) influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the differentiation of osteoclasts, which are cells responsible for bone resorption . By modulating these cellular processes, L-Leucine-d3-N-FMOC (methyl-d3) can impact overall cell function and contribute to the development of therapeutic strategies for metabolic disorders.
Molecular Mechanism
At the molecular level, L-Leucine-d3-N-FMOC (methyl-d3) exerts its effects through binding interactions with specific biomolecules. It acts as a ligand for PPARγ, influencing gene expression and enzyme activity . The compound’s ability to activate or inhibit enzymes and alter gene expression is central to its mechanism of action. These molecular interactions are critical for understanding how L-Leucine-d3-N-FMOC (methyl-d3) affects cellular and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Leucine-d3-N-FMOC (methyl-d3) can change over time. The compound is stable under recommended storage conditions, but its chemical purity should be re-analyzed after three years . Long-term studies have shown that the compound can maintain its activity and function over extended periods, making it a reliable tool for biochemical research.
Dosage Effects in Animal Models
The effects of L-Leucine-d3-N-FMOC (methyl-d3) vary with different dosages in animal models. At lower doses, the compound can effectively modulate metabolic pathways and cellular processes without causing adverse effects. At higher doses, there may be toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications .
Metabolic Pathways
L-Leucine-d3-N-FMOC (methyl-d3) is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its function. It plays a role in the synthesis and modification of proteins, influencing metabolic flux and metabolite levels . Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, L-Leucine-d3-N-FMOC (methyl-d3) is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and function . The study of these transport mechanisms is vital for understanding how the compound exerts its effects within biological systems.
Subcellular Localization
L-Leucine-d3-N-FMOC (methyl-d3) is localized to specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications direct the compound to these compartments, affecting its function and interactions with other biomolecules . Understanding its subcellular localization is essential for elucidating its role in cellular processes and therapeutic applications.
Properties
IUPAC Name |
5,5,5-trideuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPJQFCAFFNICX-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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